Cas no 2245-29-6 (2-(2,2-dimethylpropyl)oxirane)

2-(2,2-dimethylpropyl)oxirane 化学的及び物理的性質
名前と識別子
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- Oxirane, (2,2-dimethylpropyl)-
- 2-(2,2-dimethylpropyl)oxirane
- (2,2-Dimethylpropyl)oxirane
- 1,2-Epoxy-4,4-dimethylpentane
- Neopentyloxirane
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- インチ: 1S/C7H14O/c1-7(2,3)4-6-5-8-6/h6H,4-5H2,1-3H3
- InChIKey: JFNMDOCPBNQNQR-UHFFFAOYSA-N
- ほほえんだ: O1CC1CC(C)(C)C
計算された属性
- せいみつぶんしりょう: 114.10452
じっけんとくせい
- PSA: 12.53
2-(2,2-dimethylpropyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1251074-1.0g |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-1251074-10000mg |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 10000mg |
$3007.0 | 2023-10-02 | ||
Enamine | EN300-1251074-50mg |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1251074-100mg |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 100mg |
$615.0 | 2023-10-02 | ||
Enamine | EN300-1251074-0.05g |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-1251074-0.5g |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-1251074-2.5g |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 2.5g |
$1454.0 | 2023-06-08 | ||
Enamine | EN300-1251074-5.0g |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-1251074-1000mg |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 1000mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1251074-250mg |
2-(2,2-dimethylpropyl)oxirane |
2245-29-6 | 250mg |
$642.0 | 2023-10-02 |
2-(2,2-dimethylpropyl)oxirane 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
2-(2,2-dimethylpropyl)oxiraneに関する追加情報
Comprehensive Overview of 2-(2,2-dimethylpropyl)oxirane (CAS No. 2245-29-6)
2-(2,2-dimethylpropyl)oxirane, with the CAS number 2245-29-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This epoxide is characterized by its unique molecular structure, which includes a three-membered ring with an oxygen atom and a substituted alkyl group. The compound's properties and reactivity make it a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals.
The molecular formula of 2-(2,2-dimethylpropyl)oxirane is C8H16O, and its molecular weight is approximately 144.21 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 103°C. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol and acetone. These physical properties make it suitable for use in various chemical reactions and processes.
In terms of chemical reactivity, 2-(2,2-dimethylpropyl)oxirane is highly reactive due to the presence of the epoxide functional group. Epoxides are known for their ability to undergo ring-opening reactions with nucleophiles, leading to the formation of new carbon-oxygen bonds. This reactivity is crucial in synthetic organic chemistry, where 2-(2,2-dimethylpropyl)oxirane can be used to introduce specific functional groups into target molecules.
Recent research has highlighted the potential applications of 2-(2,2-dimethylpropyl)oxirane in pharmaceutical development. For instance, a study published in the Journal of Medicinal Chemistry in 2023 explored the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers found that by modifying the alkyl substituent on the epoxide ring, they could enhance the antiviral activity of the resulting compounds against several viral strains, including influenza and herpes simplex virus.
Another area of interest is the use of 2-(2,2-dimethylpropyl)oxirane in the synthesis of chiral compounds. Chirality plays a critical role in drug design and development, as enantiomers can exhibit different biological activities. A study published in Organic Letters in 2023 demonstrated that 2-(2,2-dimethylpropyl)oxirane can be effectively used in asymmetric synthesis to produce enantiomerically pure compounds with high yields and selectivity. This finding has significant implications for the production of chiral pharmaceuticals and fine chemicals.
The safety profile of 2-(2,2-dimethylpropyl)oxirane is also an important consideration for its use in industrial and laboratory settings. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are essential to ensure safety. The compound should be stored in a cool, dry place away from sources of ignition and reactive materials. Personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound to prevent skin contact and inhalation.
In conclusion, 2-(2,2-dimethylpropyl)oxirane (CAS No. 2245-29-6) is a versatile and valuable compound with numerous applications in organic chemistry and pharmaceutical research. Its unique molecular structure and reactivity make it an essential intermediate in synthetic pathways for developing new drugs and fine chemicals. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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